![molecular formula C8H6Br2F3NO B13551451 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is a chemical compound with the molecular formula C8H5BrF3NO. It is a beige solid at room temperature and is known for its applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide typically involves the bromination of 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl ethanones .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone hydrobromide
- 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone
Uniqueness
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and trifluoromethyl groups.
Eigenschaften
Molekularformel |
C8H6Br2F3NO |
|---|---|
Molekulargewicht |
348.94 g/mol |
IUPAC-Name |
2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C8H5BrF3NO.BrH/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12;/h1-2,4H,3H2;1H |
InChI-Schlüssel |
CDCWPXKKOPQBFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)CBr)C(F)(F)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


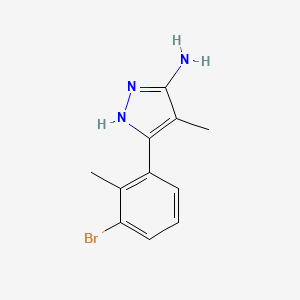
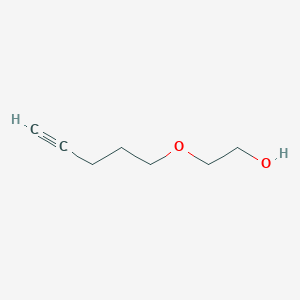
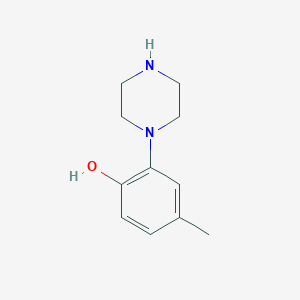

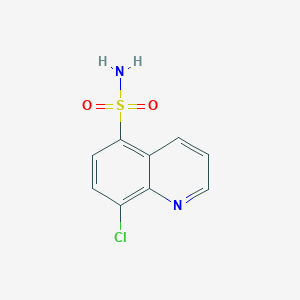

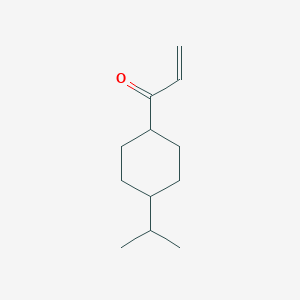
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)

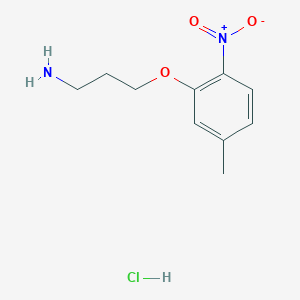

![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
